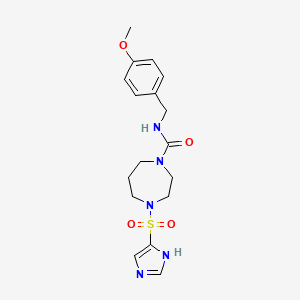
4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-imidazol-4-yl)sulfonyl)-N-(4-methoxybenzyl)-1,4-diazepane-1-carboxamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diazepane carboxamides and has been shown to have anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthetic Applications
Rhodium-Stabilized Carbenes : The reactivity of rhodium-iminocarbenes derived from N-sulfonyl triazoles has been extensively studied. These carbenes demonstrate diverse reactivity, including addition to multiple bonds, insertion into C–H bonds, and ylide formation. This reactivity profile suggests that compounds related to the query molecule might be used in similar transformations, enabling the synthesis of valuable carbo- and heterocyclic molecules. The use of N-sulfonyl triazole precursors, easily accessible via Cu-catalyzed alkyne–azide cycloaddition (CuAAC), indicates a pathway for generating these reactive intermediates (Gulevich & Gevorgyan, 2013).
Protecting Groups for Carboxylic Acids : The compound "4-methoxy-α-methylbenzyl alcohol," a part of the query compound's structure, has been introduced as a new protecting group for carboxylic acids. This application is essential in synthetic chemistry, where the selective protection and deprotection of functional groups are crucial for the stepwise construction of complex molecules (Yoo, Kim, & Kyu, 1990).
Denitrogenative Coupling : A rhodium(II)-catalyzed denitrogenative coupling of N-sulfonyl-1,2,3-triazoles with β-enamino esters has been developed to afford 3-imidazolines. This process features broad functional group tolerance and proceeds with high diastereoselectivity, suggesting that compounds with similar structural motifs could be applied in generating novel heterocyclic compounds (Jeon et al., 2014).
Metallocarbenes from N-Sulfonyl-1,2,3-Triazoles : The formation of metal-bound imino carbene intermediates from N-sulfonyl-1,2,3-triazoles leads to a variety of synthetically useful transformations. These include cyclopropanation, ylide formation, and C-H functionalization. The application of chiral rhodium(II) catalysts enables these transformations to be conducted with high levels of enantioselectivity, indicating a potential pathway for asymmetric synthesis involving the query compound or its analogs (Davies & Alford, 2014).
Eigenschaften
IUPAC Name |
4-(1H-imidazol-5-ylsulfonyl)-N-[(4-methoxyphenyl)methyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-26-15-5-3-14(4-6-15)11-19-17(23)21-7-2-8-22(10-9-21)27(24,25)16-12-18-13-20-16/h3-6,12-13H,2,7-11H2,1H3,(H,18,20)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILRPEVKHZERRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)

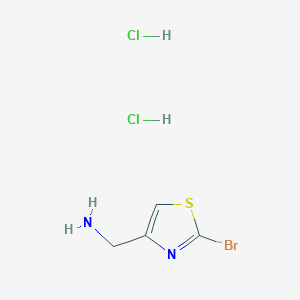
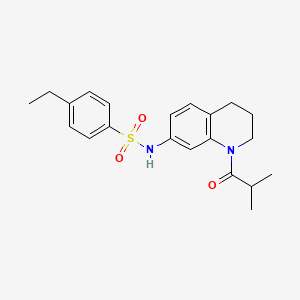

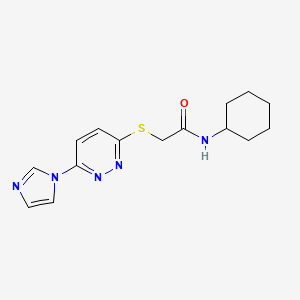
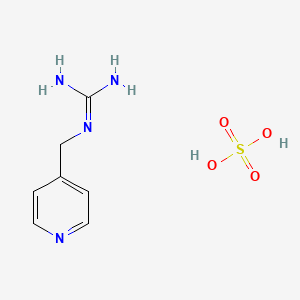
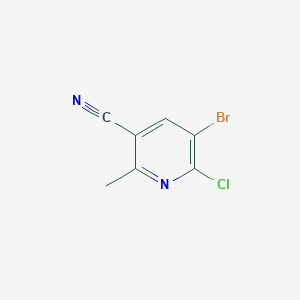
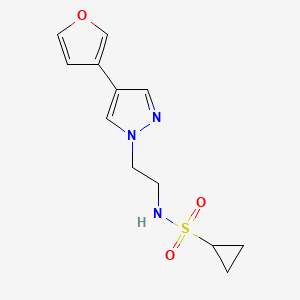
![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)

![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)
